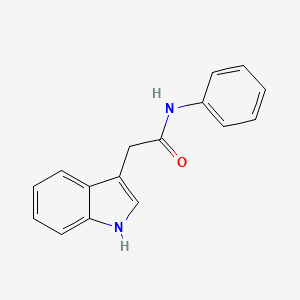

Acetanilide, 2-indol-3-YL-

CAS No.: 52190-18-8

Cat. No.: VC4104075

Molecular Formula: C16H14N2O

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52190-18-8 |

|---|---|

| Molecular Formula | C16H14N2O |

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | 2-(1H-indol-3-yl)-N-phenylacetamide |

| Standard InChI | InChI=1S/C16H14N2O/c19-16(18-13-6-2-1-3-7-13)10-12-11-17-15-9-5-4-8-14(12)15/h1-9,11,17H,10H2,(H,18,19) |

| Standard InChI Key | WGJQECCUBXMMOE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC(=O)CC2=CNC3=CC=CC=C32 |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CC2=CNC3=CC=CC=C32 |

Introduction

Chemical Identity and Structural Characterization

Acetanilide, 2-indol-3-yl- (CID 40272) is characterized by a phenyl group linked via an acetamide bridge to a 1H-indol-3-yl substituent. Its SMILES notation, C1=CC=C(C=C1)NC(=O)CC2=CNC3=CC=CC=C32, confirms the connectivity of the aromatic systems . The molecular structure has been further elucidated through crystallographic data, revealing bond lengths and angles consistent with acetamide derivatives. For instance, the C–O bond in the carbonyl group measures 1.220(2) Å, indicative of a double bond character, while the C–N bonds in the indole ring range from 1.369(3) to 1.484(2) Å, aligning with typical sp² hybridization .

Table 1: Key Molecular Properties of Acetanilide, 2-Indol-3-yl-

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₂O |

| Molecular Weight | 250.30 g/mol |

| SMILES | C1=CC=C(C=C1)NC(=O)CC2=CNC3=CC=CC=C32 |

| InChI Key | WGJQECCUBXMMOE-UHFFFAOYSA-N |

| Crystallographic System | Monoclinic (P2₁/c) |

Synthetic Approaches and Reaction Pathways

The synthesis of indole-containing acetamides often involves condensation reactions between indole carboxaldehydes and anthranilamides. A notable method employs p-toluenesulfonic acid (p-TSA) as a catalyst in acetonitrile under reflux conditions, yielding quinazolinone derivatives . For example, the reaction of 1H-indole-3-carboxaldehyde with anthranilamide produces 2-(1H-indol-3-yl)quinazolin-4(3H)-one in 33% yield, with side products arising from oxidation and deformylation .

Alternative pathways utilize alumina (Al₂O₃) to stabilize intermediate dihydroquinazolinones, which autoxidize in air to form the desired products . Thionation reactions with Lawesson’s reagent further enable the synthesis of sulfur-containing analogues, such as 4-(methylthio)quinazolinones, expanding the compound’s derivatization potential .

| Compound Class | Activity | Target Organism/Cell Line |

|---|---|---|

| Indole-imidazole | Antifungal | Candida albicans |

| Indole-quinazolinone | Antibacterial | M. tuberculosis H37Rv |

| Bis-indole | Antitumor (G2/M arrest) | HT29, HeLa, MCF-7 |

Structural Insights from Crystallography

X-ray diffraction analysis of analogous compounds, such as 2-(1H-indol-3-yl)ethan-1-aminium 2-(4-acetylphenoxy)acetate, reveals intermolecular interactions stabilizing the crystal lattice. Hydrogen bonds between the ammonium group and acetate oxygen (N–H···O, 2.85 Å) and π-π stacking between indole and phenyl rings (3.48 Å) are critical for molecular packing . These interactions may influence the solubility and bioavailability of Acetanilide, 2-indol-3-yl-, in biological systems.

Applications in Drug Discovery and Development

The structural versatility of Acetanilide, 2-indol-3-yl-, positions it as a scaffold for developing antitumor and antimicrobial agents. Its ability to chelate metal ions, such as Fe²⁺, enhances antioxidant activity, while substitutions at the indole nitrogen modulate selectivity toward cancer cells . Ongoing research explores its potential in overcoming drug resistance, particularly in multidrug-resistant M. tuberculosis strains .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume